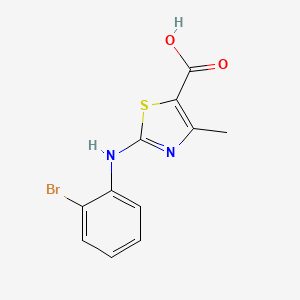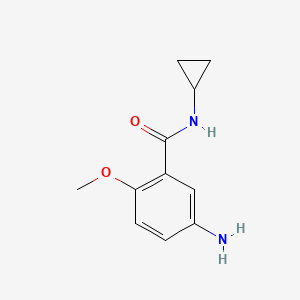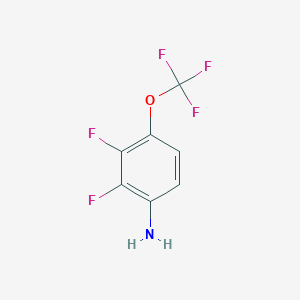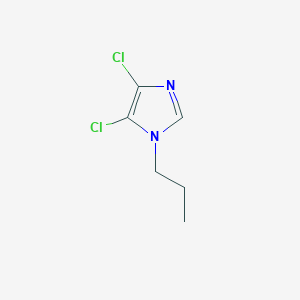
Hypotaurocyamine
Vue d'ensemble
Description
Hypotaurocyamine is a naturally occurring guanidino compound found primarily in sipunculid worms. It is a substrate for the enzyme this compound kinase, which catalyzes the transfer of a phosphoryl group from adenosine triphosphate to this compound, forming adenosine diphosphate and N-omega-phosphothis compound . This compound is part of the highly conserved family of phosphagen kinases, which also includes creatine kinase and arginine kinase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of hypotaurocyamine typically involves the synthesis of its precursor compounds, followed by specific enzymatic reactions. One common method involves the use of this compound kinase to catalyze the phosphorylation of this compound using adenosine triphosphate as a phosphoryl donor .
Industrial Production Methods: the enzymatic synthesis using recombinant this compound kinase expressed in Escherichia coli has been explored in research settings .
Analyse Des Réactions Chimiques
Types of Reactions: Hypotaurocyamine primarily undergoes phosphorylation reactions catalyzed by this compound kinase. This reaction involves the transfer of a phosphoryl group from adenosine triphosphate to this compound, resulting in the formation of adenosine diphosphate and N-omega-phosphothis compound .
Common Reagents and Conditions:
Reagents: Adenosine triphosphate, this compound kinase.
Conditions: The reaction typically occurs in an aqueous medium at physiological pH and temperature.
Major Products:
N-omega-phosphothis compound: The primary product formed from the phosphorylation of this compound.
Applications De Recherche Scientifique
Hypotaurocyamine and its kinase have been subjects of scientific research due to their unique biochemical properties and evolutionary significance. Some key applications include:
Biochemistry: Studying the evolutionary pathways of phosphagen kinases and their substrate specificity.
Molecular Biology: Investigating the gene sequences and structural biology of this compound kinase to understand its enzymatic mechanisms.
Comparative Physiology: Exploring the role of this compound in energy metabolism in sipunculid worms and other related species.
Mécanisme D'action
The mechanism of action of hypotaurocyamine involves its phosphorylation by this compound kinase. This enzyme catalyzes the transfer of a phosphoryl group from adenosine triphosphate to this compound, forming N-omega-phosphothis compound. This reaction is crucial for energy storage and transfer in certain invertebrates . The molecular targets include the active site of this compound kinase, where the substrate binding and phosphoryl transfer occur .
Comparaison Avec Des Composés Similaires
Creatine: A substrate for creatine kinase, involved in energy storage in vertebrates.
Arginine: A substrate for arginine kinase, found in various invertebrates.
Taurocyamine: Another substrate for taurocyamine kinase, found in some invertebrates.
Hypotaurocyamine’s uniqueness lies in its specific enzymatic interactions and evolutionary significance in certain invertebrate species .
Propriétés
IUPAC Name |
2-(diaminomethylideneamino)ethanesulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O2S/c4-3(5)6-1-2-9(7)8/h1-2H2,(H,7,8)(H4,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRKWKDNGQIWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)O)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid](/img/structure/B3033583.png)


![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)
![1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine](/img/structure/B3033588.png)





![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)

